molecular formula C21H19ClN2O3S B3483863 N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3483863
M. Wt: 414.9 g/mol
InChI Key: CTRRPBKIBTZWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound with the molecular formula C23H23ClN2O3S It is known for its unique structure, which includes a chlorobenzyl group, a phenyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

The synthesis of N2-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with glycine to form an intermediate, which is then reacted with phenylsulfonyl chloride and aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as glycine, phenylsulfonyl chloride, and 4-chlorobenzyl alcohol

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(4-chlorobenzyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has a fluorophenyl group instead of a phenyl group, which may alter its reactivity and biological activity.

    N~2~-(4-chlorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide:

    N~2~-(4-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-(methylsulfonyl)glycinamide: This compound has diethylphenyl and methylsulfonyl groups, which may affect its stability and reactivity.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-18-13-11-17(12-14-18)15-24(28(26,27)20-9-5-2-6-10-20)16-21(25)23-19-7-3-1-4-8-19/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRRPBKIBTZWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-chlorobenzyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.